Xanthohypericoside
Description
Xanthohypericoside is a xanthone glucoside first isolated and characterized from Hypericum annulatum in 2000 . Structurally, it consists of a xanthone core (a tricyclic aromatic system with oxygenated substituents) linked to a glucose moiety. This compound has drawn attention for its neuroprotective and anti-inflammatory properties, as demonstrated in studies using PC-12 cells and LPS-induced neuroinflammation models . Its isolation from Hypericum species aligns with the genus’s reputation for bioactive phenolic metabolites.
Properties
Molecular Formula |
C19H18O10 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C19H18O10/c20-6-13-16(24)17(25)18(26)19(29-13)27-8-4-10(22)14-12(5-8)28-11-2-1-7(21)3-9(11)15(14)23/h1-5,13,16-22,24-26H,6H2/t13-,16-,17+,18-,19-/m1/s1 |
InChI Key |
OLSIDIOXSGLGDA-LQDZTQBFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Synonyms |
xanthohypericoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Xanthohypericoside belongs to the xanthone glucoside family, which shares a common xanthone backbone but varies in substituents, glycosylation patterns, and biological activities. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural Differences and Implications
Glycosylation Position : this compound’s glucose moiety at C-1 distinguishes it from patuloside A (C-3 glycosylation), which may influence membrane permeability and target binding .
Substituent Groups : Hyperelatone 126 lacks glycosylation but contains hydroxyl and methoxy groups, enhancing its lipophilicity and potency in neuroprotection (IC₅₀ = 0.75 μM vs. This compound’s 3.84 μM) .
Functional Differences
- Neuroprotection : this compound and hyperelatones (126, 127) enhance PC-12 cell viability, but hyperelatone 126 is 5× more potent, likely due to its substituent-driven affinity for inflammatory mediators .
- Anti-inflammatory Action : this compound suppresses LPS-induced inflammation without cytotoxicity, whereas patuloside A shows weaker activity, highlighting the role of glycosylation position in efficacy .
- Antioxidant Capacity: Hyperoside, a flavonoid glucoside, outperforms this compound in ROS scavenging, suggesting divergent structure-activity relationships between xanthones and flavonoids .
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